2-(Heptafluoropropyl)-6-nitro-1H-benzimidazole
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Overview
Description
2-(Heptafluoropropyl)-6-nitro-1H-benzimidazole is a fluorinated benzimidazole derivative This compound is characterized by the presence of a heptafluoropropyl group and a nitro group attached to the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)-6-nitro-1H-benzimidazole typically involves the following steps:
Nitration of Benzimidazole: The starting material, benzimidazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Introduction of Heptafluoropropyl Group: The nitrated benzimidazole is then subjected to a nucleophilic substitution reaction with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. This step introduces the heptafluoropropyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Heptafluoropropyl)-6-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The heptafluoropropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like dimethylformamide.
Major Products Formed
Reduction: 2-(Heptafluoropropyl)-6-amino-1H-benzimidazole.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
2-(Heptafluoropropyl)-6-nitro-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s fluorinated nature makes it useful in the development of materials with unique properties, such as high thermal stability and hydrophobicity.
Chemical Biology: It can be employed in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-(Heptafluoropropyl)-6-nitro-1H-benzimidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the heptafluoropropyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(Heptafluoropropyl)-1H-benzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-benzimidazole: Lacks the heptafluoropropyl group, resulting in different physicochemical properties.
Uniqueness
2-(Heptafluoropropyl)-6-nitro-1H-benzimidazole is unique due to the combination of the heptafluoropropyl and nitro groups, which impart distinct chemical reactivity and physicochemical properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6826-38-6 |
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Molecular Formula |
C10H4F7N3O2 |
Molecular Weight |
331.15 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C10H4F7N3O2/c11-8(12,9(13,14)10(15,16)17)7-18-5-2-1-4(20(21)22)3-6(5)19-7/h1-3H,(H,18,19) |
InChI Key |
IXFBWEUABZKVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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